

Physical and chemical characteristics of Boc-Phe-Gly-OH

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Compound of Interest

Compound Name: Boc-Phe-Gly-OH

Cat. No.: B558098

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Boc-Phe-Gly-OH: A Technical Guide for Researchers

Introduction: N-tert-butoxycarbonyl-L-phenylalanyl-glycine, commonly abbreviated as **Boc-Phe-Gly-OH**, is a dipeptide derivative crucial in the fields of peptide chemistry, drug discovery, and biotechnology. It consists of two amino acids, phenylalanine (Phe) and glycine (Gly), where the N-terminus of phenylalanine is protected by a tert-butyloxycarbonyl (Boc) group. This protective group is acid-labile, allowing for its strategic removal during peptide synthesis, making **Boc-Phe-Gly-OH** a valuable building block for the controlled, stepwise assembly of complex peptide sequences.^{[1][2][3]} Its unique structure enhances stability and solubility, facilitating its use in both solid-phase and solution-phase peptide synthesis.^[1] This guide provides a comprehensive overview of its physical and chemical characteristics, experimental protocols, and applications for researchers and drug development professionals.

Physicochemical Characteristics

The fundamental properties of **Boc-Phe-Gly-OH** are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

General and Chemical Properties

Property	Value	Reference
CAS Number	25616-33-5	[1]
Molecular Formula	C ₁₆ H ₂₂ N ₂ O ₅	
Molecular Weight	322.36 g/mol	
IUPAC Name	2-[[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid	
Synonyms	Boc-L-phenylalanine glycine, (N-Boc-L-phenylalanyl)-glycine	
Purity	≥ 97-99% (HPLC)	

Physical Properties

Property	Value	Reference
Appearance	White to off-white solid/powder	
Melting Point	155 - 165 °C	
Boiling Point	588.5 ± 50.0 °C at 760 mmHg	
Optical Rotation	[α] ²⁰ /D = -5 ± 0.5° (c=1 in Dioxane); [α] ²⁰ /D = -9.5 ± 0.5° (c=1 in DMF)	
Solubility	Soluble in common organic solvents such as DMF and DMSO.	

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of **Boc-Phe-Gly-OH**. While specific spectra are typically provided by the supplier, the expected characteristics are as follows:

- ^1H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), aromatic protons from the phenylalanine side chain (multiplets between 7.2-7.4 ppm), and protons corresponding to the peptide backbone.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the carbonyl carbons, the quaternary carbon of the Boc group, and the various carbons of the phenylalanine and glycine residues.
- IR (Infrared Spectroscopy): Key absorption bands are expected for N-H stretching (amide), C=O stretching (urethane and amide carbonyls), and aromatic C-H bonds.
- MS (Mass Spectrometry): The mass spectrum will confirm the molecular weight of the compound. The expected monoisotopic mass is 322.1529 Da.

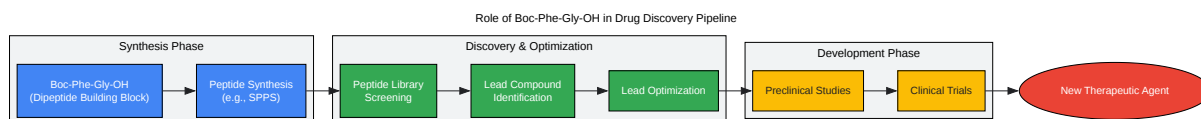
Spectroscopic data for **Boc-Phe-Gly-OH**, including ^1H NMR, IR, and MS, are available from various chemical suppliers.

Role in Peptide Synthesis and Drug Development

Boc-Phe-Gly-OH serves as a fundamental building block in the synthesis of peptides. The Boc protecting group is stable under neutral and basic conditions but can be cleanly removed with mild acids like trifluoroacetic acid (TFA), a cornerstone of Boc-based peptide synthesis strategies. This allows for the sequential addition of amino acids to build a desired peptide chain.

Its application is central to:

- Drug Development: Used to create peptide-based drugs and peptidomimetics.
- Bioconjugation: Employed in processes to attach biomolecules to drugs or imaging agents.
- Protein Interaction Studies: Serves as a building block for creating modified peptides to study protein structure and function.



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Boc-Phe-Gly-OH in the drug discovery process.

Experimental Protocols

The following are generalized protocols for common reactions involving **Boc-Phe-Gly-OH**. Researchers should adapt these methods based on their specific equipment, reagents, and downstream applications.

Boc Group Deprotection

This protocol describes the removal of the Boc protecting group, a necessary step to expose the N-terminal amine for subsequent coupling reactions.

Materials:

- **Boc-Phe-Gly-OH** (or Boc-protected peptide)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM), reaction grade
- Diisopropylethylamine (DIEA) for subsequent neutralization
- Nitrogen gas supply
- Round-bottom flask or reaction vessel

Procedure:

- **Dissolution:** Dissolve the Boc-protected peptide in DCM within the reaction vessel.
- **Acid Treatment:** Add a solution of 25-50% TFA in DCM to the vessel.
- **Incubation:** Stir the reaction mixture at room temperature for 30-60 minutes. The progress can be monitored by Thin Layer Chromatography (TLC).
- **Solvent Removal:** Evaporate the TFA and DCM under a stream of nitrogen or using a rotary evaporator.
- **Washing:** Wash the resulting peptide salt with cold diethyl ether to precipitate the product and remove residual TFA.
- **Drying:** Dry the deprotected peptide salt under a vacuum. The product is now ready for the next coupling step after neutralization.

Peptide Coupling using Boc-Phe-Gly-OH

This protocol outlines the incorporation of **Boc-Phe-Gly-OH** into a growing peptide chain attached to a solid support (Boc-based Solid-Phase Peptide Synthesis - SPPS).

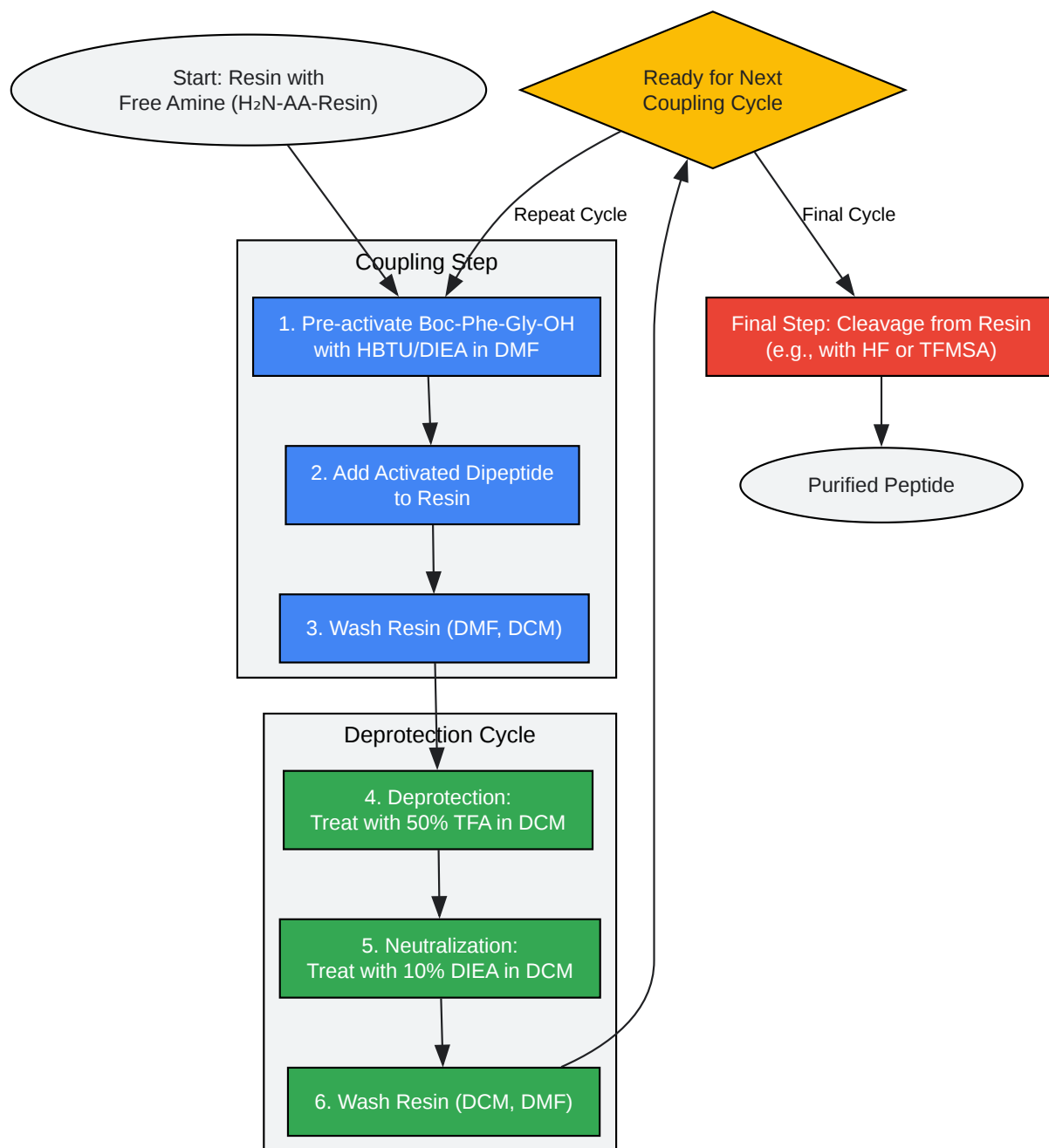
Materials:

- Amino-functionalized resin (e.g., Merrifield resin with a deprotected amino acid)
- **Boc-Phe-Gly-OH**
- Coupling agent (e.g., HBTU, DCC)
- Base (e.g., DIEA)
- Solvents: DMF, DCM
- Peptide synthesis vessel

Procedure:

- **Resin Preparation:** Ensure the resin-bound peptide has a free N-terminal amine (achieved via the deprotection protocol above). Wash the resin thoroughly with DCM and then DMF.

- Neutralization: Neutralize the TFA salt on the resin by washing with a solution of 5-10% DIEA in DCM for 10 minutes, followed by washing with DCM and DMF.
- Activation: In a separate vial, pre-activate **Boc-Phe-Gly-OH** (typically 3 equivalents relative to the resin substitution) with a coupling agent like HBTU (3 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes.
- Coupling: Add the activated **Boc-Phe-Gly-OH** solution to the resin in the synthesis vessel.
- Reaction: Allow the coupling reaction to proceed for 1-4 hours at room temperature. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.
- Washing: Once the reaction is complete, drain the vessel and wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.
- Cycle Repetition: The resulting resin-bound peptide, now elongated by a Phe-Gly unit, is ready for the next deprotection and coupling cycle.



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Workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Safety and Handling

- Hazard Statements: May cause skin sensitization (H317).
- Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves (P280). If on skin, wash with plenty of soap and water (P302+P352).
- Storage: Store at 0 - 8 °C under dry conditions to maintain stability and prevent degradation.

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References

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